BenchChemオンラインストアへようこそ!

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole

Medicinal Chemistry Aldosterone Synthase CYP11B2 Inhibition

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole (CAS 1344314-81-3) is a fluorinated heterocyclic compound within the benzimidazole class, characterized by a 5,6-difluoro substitution pattern on the benzene ring and a reactive hydroxymethyl group at the 2-position. With a molecular weight of 184.14 g/mol and formula C8H6F2N2O, this compound serves as a versatile intermediate for synthesizing complex molecular architectures in medicinal chemistry, particularly where precise fluorination is required to modulate target binding, selectivity, and metabolic stability.

Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
CAS No. 1344314-81-3
Cat. No. B3039811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-2-(hydroxymethyl)-benzimidazole
CAS1344314-81-3
Molecular FormulaC8H6F2N2O
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)N=C(N2)CO
InChIInChI=1S/C8H6F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12)
InChIKeyIETGPUXXKVMSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-2-(hydroxymethyl)-benzimidazole (CAS 1344314-81-3): A Strategic Fluorinated Building Block


5,6-Difluoro-2-(hydroxymethyl)-benzimidazole (CAS 1344314-81-3) is a fluorinated heterocyclic compound within the benzimidazole class, characterized by a 5,6-difluoro substitution pattern on the benzene ring and a reactive hydroxymethyl group at the 2-position . With a molecular weight of 184.14 g/mol and formula C8H6F2N2O, this compound serves as a versatile intermediate for synthesizing complex molecular architectures in medicinal chemistry, particularly where precise fluorination is required to modulate target binding, selectivity, and metabolic stability . Its dual-functionality enables rapid diversification into libraries of drug-like molecules for antiviral, anticancer, and metabolic disease research.

Why Generic 2-(Hydroxymethyl)benzimidazole Analogs Fail to Substitute for the 5,6-Difluoro Moiety


Simple 2-(hydroxymethyl)benzimidazole or its mono-halogenated derivatives cannot serve as direct replacements for the 5,6-difluoro variant. The introduction of two fluorine atoms at the 5 and 6 positions of the benzimidazole core dramatically alters the electronic landscape, lipophilicity, and metabolic fate of downstream products. For instance, in CYP11B2 inhibitor programs, the 5,6-difluoro analog (compound 23) demonstrated a critical balance of potency and selectivity (B1/B2 = 176) that was not recapitulated by mono-fluoro (B1/B2 = 105 for 6-F), unsubstituted (B1/B2 >170), or other di-substituted analogs [1]. Similarly, in Re(I) anticancer complexes, the difluorobenzimidazole motif conferred selective potency towards 4T1 cells, a profile distinct from the dichloro, dibromo, and dimethyl analogs [2]. These data establish that the 5,6-difluoro substitution is not merely bioisosteric but represents a unique pharmacophoric element where the specific electronic and steric properties of fluorine dictate biological selectivity.

Quantitative Differentiation of 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole: Comparator-Based Evidence for Procurement


CYP11B2 Inhibitor Selectivity: 5,6-Difluoro Substitution Outperforms Mono-Fluoro and Unsubstituted Analogs

In a seminal study optimizing benzimidazole-based CYP11B2 (aldosterone synthase) inhibitors, the 5,6-difluoro analog (compound 23) demonstrated a superior combination of potency and selectivity compared to its mono-fluorinated and unsubstituted counterparts. The data shows that simply using a 6-fluoro or unsubstituted analog would compromise the target selectivity profile. Note: This comparison is based on the 1-cyclohexylmethyl-2-pyridyl-benzimidazole scaffold where the 5,6-difluoro core is directly related to the target compound as a key intermediate [1].

Medicinal Chemistry Aldosterone Synthase CYP11B2 Inhibition

Preferential Anticancer Selectivity in 4T1 Cells Driven by Difluorobenzimidazole Pharmacophore in Rhenium(I) Complexes

In a direct comparison of Re(I) complexes with systematically varied benzimidazole ligands, the complex Re-F (bearing a 5,6-difluorobenzimidazole motif) exhibited potent anticancer activity with a distinct selectivity towards 4T1 murine mammary carcinoma cells. This selectivity profile was unique to the difluoro system when benchmarked against its dichloro (Re-Cl), dibromo (Re-Br), and dimethyl (Re-Me) analogs, where Re-Br instead showed selectivity for HeLa cells. This demonstrates that the 5,6-difluoro substitution confers a specific cellular selectivity vector not achievable with other halogen or alkyl substitutions [1].

Bioinorganic Chemistry Anticancer Agents Selectivity Profiling

A Crucial Intermediate for FXR Agonist Pharmacophore Construction

The 5,6-difluoro-2-(hydroxymethyl)-benzimidazole scaffold serves as a privileged intermediate for constructing potent farnesoid X receptor (FXR) agonists. Patent literature explicitly claims novel benzimidazole derivatives useful as FXR agonists, incorporating the 5,6-difluoro substitution as a key pharmacophoric element [1]. In one optimized series, the compound containing the 5,6-difluorobenzimidazole core (e.g., 4-{(S)-2-[2-(4-chloro-phenyl)-5,6-difluoro-benzoimidazol-1-yl]-2-cyclohexyl-acetylamino}-3-fluoro-benzoic acid) demonstrated potent lipid-lowering activity after oral administration in LDL receptor-deficient mice, achieving excellent physicochemical and ADME properties . The hydroxymethyl handle on the core is critical for late-stage functionalization and optimization.

Metabolic Disease Farnesoid X Receptor Lead Optimization

PTP1B Inhibitory Activity: A Chemical Tool for Probing the Role of Fluorination

A direct biochemical measurement for the target compound shows moderate inhibition against Protein Tyrosine Phosphatase 1B (PTP1B), a validated target for type 2 diabetes and obesity. The compound exhibits an IC50 of 7.7 µM against the catalytic domain of recombinant PTP1B [1]. While a direct head-to-head comparator for the non-fluorinated 2-(hydroxymethyl)benzimidazole is not available in the same assay, the broader literature indicates that fluorination on the benzimidazole core is a strategy to enhance PTP1B inhibitory activity [2]. This provides a baseline for SAR studies where the 5,6-difluoro substitution can be used to incrementally improve binding affinity and selectivity.

Diabetes Phosphatase Inhibition Structure-Activity Relationship

Validated Application Scenarios for 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole Based on Comparative Evidence


Synthesis of Selective Aldosterone Synthase (CYP11B2) Inhibitors for Hypertension

Directly utilize this compound to synthesize benzimidazole-based CYP11B2 inhibitors that require high selectivity over CYP11B1. As demonstrated by the 5,6-difluoro analog 23, which exhibited a 176-fold selectivity for CYP11B2 over CYP11B1, the 5,6-difluoro core is critical for avoiding cortisol dysregulation, a key limitation of less selective agents like LCI-699 [1]. The hydroxymethyl group serves as a functional handle for introducing diverse N-substituents for PK optimization.

Design of Difluorobenzimidazole-Ligated Metal Anticancer Complexes with 4T1 Cell Selectivity

Employ this compound as a ligand precursor for synthesizing Re(I) or other transition metal complexes intended to selectively target murine mammary carcinoma 4T1 cells. The selectivity profile for 4T1 over HeLa and other cancer lines is unique to the difluorobenzimidazole motif when compared to dihalo or dimethyl analogs [2]. The hydroxymethyl group allows for further conjugation or incorporation into larger drug-delivery frameworks.

Development of Potent FXR Agonists with Validated in Vivo Lipid-Lowering Activity

Use this intermediate to construct FXR agonists featuring the 5,6-difluorobenzimidazole core. This scaffold has been validated in lead optimization programs to produce compounds with potent lipid-lowering effects in LDL receptor-deficient mice and excellent drug-like ADME properties, a profile achieved through the specific 5,6-difluoro substitution . The alcohol moiety enables late-stage diversification to fine-tune potency and properties.

Chemical Probe for PTP1B-Targeted Drug Discovery in Diabetes

Employ this compound as a validated chemical probe for structure-activity relationship (SAR) studies around PTP1B inhibition. With a confirmed IC50 of 7.7 µM against the catalytic domain, it provides a quantitative baseline for iterative medicinal chemistry optimization, where the 5,6-difluoro substitution and the reactive hydroxymethyl group can be independently modified to systematically improve potency and selectivity [3].

Quote Request

Request a Quote for 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.